![molecular formula C21H18N2O4 B14142573 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 709020-47-3](/img/structure/B14142573.png)
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound belonging to the class of isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a fluorescent probe by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes enable the compound to emit fluorescence upon excitation, making it useful for imaging applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(3,4-dimethylphenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular recognition and fluorescence.
Propiedades
Número CAS |
709020-47-3 |
|---|---|
Fórmula molecular |
C21H18N2O4 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
6-(2-hydroxyethylamino)-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H18N2O4/c1-27-14-7-5-13(6-8-14)23-20(25)16-4-2-3-15-18(22-11-12-24)10-9-17(19(15)16)21(23)26/h2-10,22,24H,11-12H2,1H3 |
Clave InChI |
UFWRTSMFHBDAKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NCCO)C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


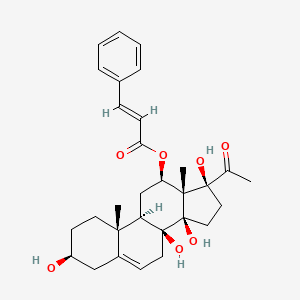
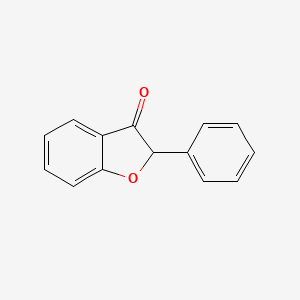
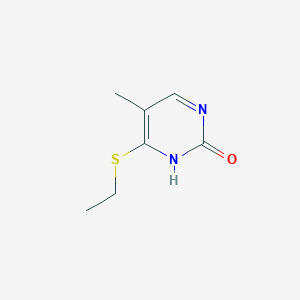

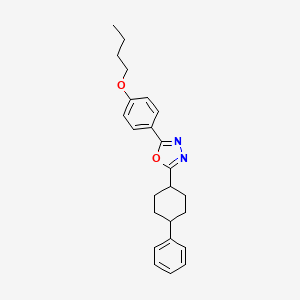
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
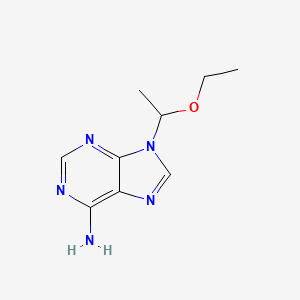
![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)

![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
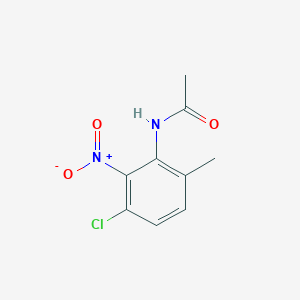
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)

![1-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-2-nitrobenzene](/img/structure/B14142561.png)
